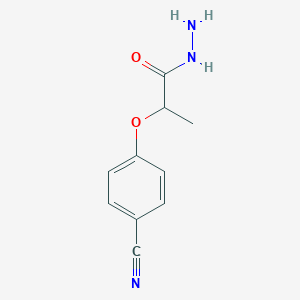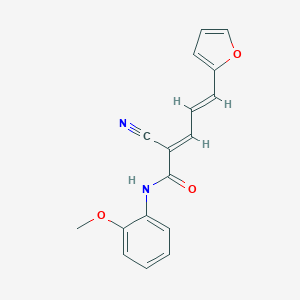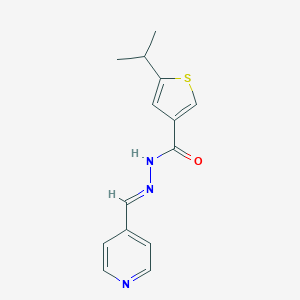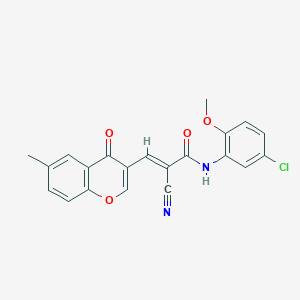
2-(4-Cyanophenoxy)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyanophenoxy)propanehydrazide is an organic compound with the molecular formula C10H11N3O2 . It has a molecular weight of 205.22g/mol . The compound is also known as Propanil.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O2/c1-7(10(14)13-12)15-9-4-2-8(6-11)3-5-9/h2-5,7H,12H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.21g/mol. The exact physical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Applications De Recherche Scientifique
Environmental and Occupational Exposure
Research highlights concerns about the exposure to industrial chemicals like Bisphenol A (BPA), which shares a similar context of chemical exposure as might be expected for "2-(4-Cyanophenoxy)propanehydrazide" due to its industrial use. Occupational exposure to BPA has been studied, showing that individuals in certain industries have significantly higher levels of BPA than the general population, with implications for male reproductive health and potential effects on offspring (E. Ribeiro, C. Ladeira, S. Viegas, 2017).
Impact of Environmental Pollutants
Further studies have investigated the effects of environmental pollutants like BPA and other phenoxy herbicides on human health, including their roles as endocrine disruptors. These compounds, similar in function or structure to phenoxy compounds, have shown significant effects on male fertility and other health parameters, indicating the importance of understanding the environmental and health impacts of such chemicals (Raúl Lagos-Cabré, R. Moreno, 2012).
Applications in Materials Science
Another dimension of research explores the sorption properties of phenoxy herbicides on various materials, which could be analogous to applications involving "this compound" in materials science. Understanding the interactions between such compounds and different sorbents can aid in the development of new materials for environmental remediation or advanced manufacturing processes (D. Werner, J. Garratt, G. Pigott, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-cyanophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7(10(14)13-12)15-9-4-2-8(6-11)3-5-9/h2-5,7H,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPGZMLRKJAGEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455767.png)




![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B455773.png)
![4-bromo-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B455774.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B455775.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B455777.png)
![N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B455779.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B455780.png)
![3-[(4-chlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B455781.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B455783.png)
![3-[(4-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B455788.png)